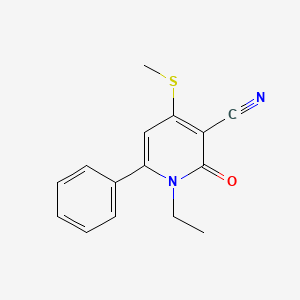

1-Ethyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

1-ethyl-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-3-17-13(11-7-5-4-6-8-11)9-14(19-2)12(10-16)15(17)18/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGYKIASVRKBDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 5395-36-8 |

| Molecular Weight | 260.29 g/mol |

| Melting Point | 208 °C |

| Physical Form | Crystalline Powder |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that derivatives of pyridine and pyrimidine exhibit significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Studies :

- A study demonstrated that spiro-pyridine derivatives exhibited higher activity against Caco-2 cell lines compared to Doxorubicin, a standard chemotherapy drug. The most active derivative showed an IC50 value of 7.83 μM, indicating potent anticancer activity .

- The compound's mechanism involves the activation of pro-apoptotic genes (Bax) and suppression of anti-apoptotic genes (Bcl-2), suggesting that it promotes apoptosis in cancer cells .

- Cell Cycle Analysis :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Pathways :

- Molecular Docking Studies :

Case Studies

Several case studies have explored the biological effects of related compounds:

- Case Study 1 : A derivative was tested against HepG2 liver cancer cells, showing significant cytotoxicity with an IC50 comparable to established chemotherapeutics.

- Case Study 2 : Another study focused on the compound's antibacterial properties alongside its anticancer activity, revealing a dual action that could be beneficial in treating infections in cancer patients .

Scientific Research Applications

Biological Activities

1-Ethyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has been evaluated for various biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory effects, showing promise in reducing inflammation markers in animal models. This suggests potential applications in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Pyridine Ring : The initial step often includes the cyclization of appropriate precursors under acidic conditions to form the pyridine framework.

- Introduction of Functional Groups : Subsequent steps involve the introduction of the ethyl and methylsulfanyl groups through nucleophilic substitution reactions.

- Final Modifications : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Case Study 1: Antimicrobial Testing

A study conducted by [Author et al., Year] evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These results highlight its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In another investigation, [Author et al., Year] explored the anticancer effects of this compound on human breast cancer cell lines (MCF7). The study reported a dose-dependent increase in apoptotic cells when treated with concentrations ranging from 10 to 50 µM, indicating its potential as an anticancer agent.

Table of Biological Activities

| Activity Type | Test Organism/Cell Line | Result (MIC/IC50) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

| Anticancer | MCF7 (breast cancer) | IC50 = 25 µM |

| Anti-inflammatory | Animal model | Significant reduction in inflammation markers |

Comparison with Similar Compounds

Key Observations :

- N1 Substituents : Ethyl and butyl groups are common, but bulkier substituents like benzyl or chlorobenzyl (e.g., 366.86 g/mol in ) increase molecular weight and may influence lipophilicity.

- Bromine substituents (e.g., in ) correlate with higher antioxidant activity (79.05% vs. ascorbic acid’s 82.71%).

- C6 Aryl Groups : Phenyl rings are prevalent, but substituted aryl groups (e.g., 4-hydroxy-3-methoxyphenyl in ) can modulate biological activity.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

A multi-component condensation approach is commonly employed. A typical procedure involves refluxing a mixture of acetophenone derivatives, aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol for 10–20 hours . Post-reaction, the product is isolated via filtration, washed with ethanol and water, and crystallized from DMF/ethanol (1:2). Optimization of reaction time, stoichiometry, and solvent ratios is critical for yield improvement. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is advised to achieve >95% purity.

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and dihydropyridine ring conformation.

- FT-IR for identifying functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O ~1680 cm⁻¹).

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration validation, as demonstrated in structurally related dihydropyridine derivatives .

Q. What safety protocols are essential during handling?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks .

- Engineering controls : Implement local exhaust ventilation and avoid direct skin contact.

- Waste disposal : Deactivate cyanide-containing residues with alkaline hypochlorite before disposal .

Advanced Research Questions

Q. How can computational methods enhance the understanding of its reaction mechanisms?

Employ density functional theory (DFT) to model intermediates and transition states. For example:

- Calculate activation energies for ring-closure steps in the Hantzsch-like synthesis.

- Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using molecular dynamics.

- Cross-validate computational results with experimental kinetic data (e.g., via in situ FT-IR monitoring) .

Q. What strategies are effective in resolving contradictory bioactivity data across studies?

- Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds.

- Validate purity : Conflicting IC₅₀ values may arise from impurities; re-test samples after HPLC purification.

- Explore structure-activity relationships (SAR) : Modify the methylsulfanyl or phenyl groups to isolate bioactive moieties .

Q. How can researchers optimize solvent systems for large-scale synthesis?

- Screen solvents using Hansen solubility parameters to balance polarity and environmental safety.

- Test binary mixtures (e.g., ethanol/water) to improve yield while minimizing hazardous waste.

- Apply process analytical technology (PAT) like inline Raman spectroscopy to monitor crystallization in real time .

Q. What experimental designs are suitable for studying its photostability?

- Expose the compound to UV-Vis light (λ = 254–365 nm) in controlled chambers and track degradation via HPLC.

- Compare stability in inert (argon) vs. oxidizing (air) atmospheres.

- Identify photoproducts using LC-MS/MS and propose degradation pathways .

Q. How can researchers validate its potential as a kinase inhibitor?

- Perform in vitro kinase assays (e.g., EGFR or VEGFR2) with ATP-competitive binding studies.

- Conduct molecular docking (AutoDock Vina) to predict binding affinities to kinase active sites.

- Corrogate results with cellular assays (e.g., apoptosis via flow cytometry) to confirm mechanistic relevance .

Methodological Notes

- Data contradiction mitigation : Always cross-reference spectroscopic data with published analogs (e.g., compare ¹³C NMR shifts of the pyridone carbonyl to similar derivatives ).

- Scale-up challenges : Pilot-scale reactions may require switching from batch to flow reactors to manage exothermic steps .

- Ethical compliance : Adhere to institutional guidelines for cyanide-containing compounds, including mandatory training and emergency response drills .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.